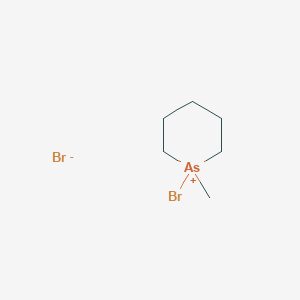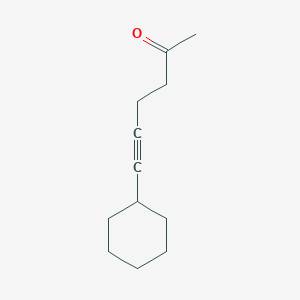
6-Cyclohexylhex-5-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexylhex-5-yn-2-one is an organic compound characterized by a cyclohexyl group attached to a hex-5-yn-2-one backbone This compound is of interest due to its unique structural features, which include both a cyclohexane ring and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexylhex-5-yn-2-one typically involves the alkylation of cyclohexylacetylene with a suitable electrophile. One common method is the reaction of cyclohexylacetylene with hex-5-yn-2-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the alkyne, making it a strong nucleophile. The reaction proceeds via nucleophilic addition to the carbonyl group of hex-5-yn-2-one, followed by protonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexylhex-5-yn-2-one undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols, while the alkyne can be hydrogenated to form alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ketones or alcohols.
Scientific Research Applications
6-Cyclohexylhex-5-yn-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Cyclohexylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming covalent bonds with target molecules. Additionally, the carbonyl group can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetylene: Similar structure but lacks the carbonyl group.
Hex-5-yn-2-one: Similar structure but lacks the cyclohexyl group.
Cyclohexylmethylketone: Similar structure but lacks the alkyne group.
Uniqueness
6-Cyclohexylhex-5-yn-2-one is unique due to the presence of both a cyclohexyl group and an alkyne functional group, which confer distinct chemical reactivity and potential applications. The combination of these structural features makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
62248-77-5 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
6-cyclohexylhex-5-yn-2-one |
InChI |
InChI=1S/C12H18O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h12H,2-5,7-9H2,1H3 |
InChI Key |
BNUUGRWYAUGCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC#CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxy-1-[4-(methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14553093.png)
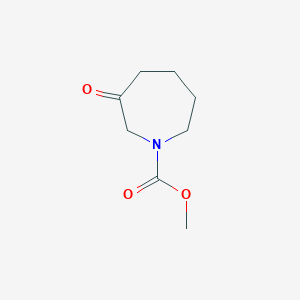
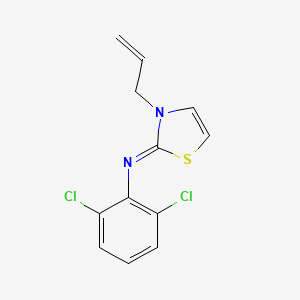
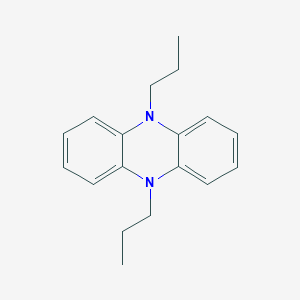
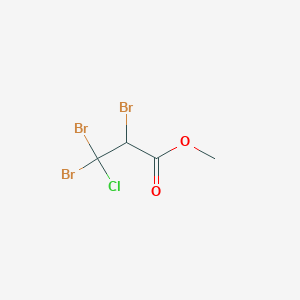
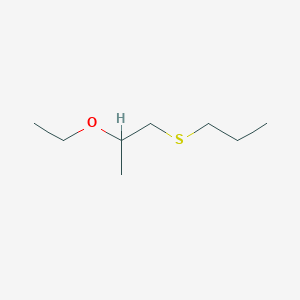
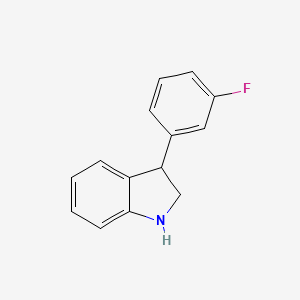
![Acetic acid;7,12-dimethylbenzo[a]anthracen-9-ol](/img/structure/B14553136.png)
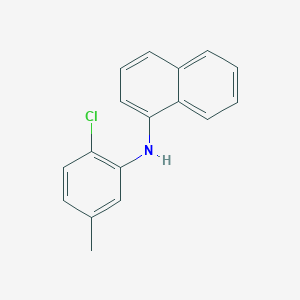
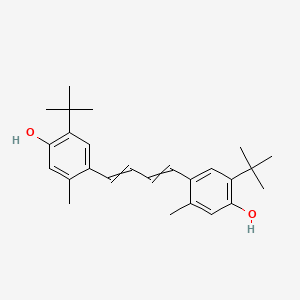
![3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B14553170.png)
![1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine](/img/structure/B14553178.png)
![2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B14553185.png)
